molecular formula C8H13N3O2 B15299755 (r)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid

(r)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid

Cat. No.: B15299755
M. Wt: 183.21 g/mol
InChI Key: XLFFKLJZDZFTBD-ZCFIWIBFSA-N
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Description

®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Amino Acid Formation: The final step involves the formation of the amino acid moiety, which can be achieved through the Strecker synthesis, involving the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can occur at the imidazole ring or the amino group, leading to the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a ligand in coordination chemistry.

Biology

In biology, this compound is used in the study of enzyme mechanisms and as a probe for studying protein-ligand interactions. It is also used in the synthesis of biologically active molecules.

Medicine

In medicine, ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is investigated for its potential therapeutic applications, including as an antimicrobial agent and as a precursor for the synthesis of pharmaceutical compounds.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The amino group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole ring, similar in structure but without the ethyl group.

    Imidazole-4-acetic acid: A compound with an imidazole ring and a carboxylic acid group, similar in structure but with different functional groups.

Uniqueness

®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is unique due to the presence of both an ethyl group and an amino acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(3R)-3-amino-3-(3-ethylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-2-11-5-10-4-7(11)6(9)3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13)/t6-/m1/s1

InChI Key

XLFFKLJZDZFTBD-ZCFIWIBFSA-N

Isomeric SMILES

CCN1C=NC=C1[C@@H](CC(=O)O)N

Canonical SMILES

CCN1C=NC=C1C(CC(=O)O)N

Origin of Product

United States

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